Nanjiol A
Description
Nanjiol A (compound 72) is a steroid-derived natural product isolated from the soft coral Dendronephthya sp. collected off Zhejiang Province, China . This compound has demonstrated antimicrobial activity against pathogenic Vibrio species, including V. parahaemolyticus, V. scophthalmi, and V. harveyi, with a minimum inhibitory concentration (MIC) range of 8–>32 mg/mL in antivibrio assays .
Properties
Molecular Formula |
C31H46O6 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(8R,9S,10R,12R,13S,14S,16S,17R)-12-acetyloxy-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C31H46O6/c1-18(2)9-8-13-30(6,35)28-26(36-19(3)32)16-25-23-11-10-21-15-22(34)12-14-29(21,5)24(23)17-27(31(25,28)7)37-20(4)33/h12,14-15,18,23-28,35H,8-11,13,16-17H2,1-7H3/t23-,24+,25+,26+,27-,28-,29+,30+,31-/m1/s1 |
InChI Key |
SDZLLHVVNDYMTJ-FZRPPXKSSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1C(CC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
nanjiol A |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Results Review
The provided sources ( – ) focus on general chemical reaction types (e.g., SNV reactions, redox, precipitation), laboratory techniques, and recent advances in photobiocatalysis or molecular resonance. None mention "Nanjiol A" or related derivatives. Key gaps include:
-
No structural data, molecular formula, or IUPAC name for "this compound."
-
No experimental procedures, reaction mechanisms, or spectroscopic data (e.g., NMR, IR) for this compound.
-
No citations in journals such as Nature, Science, or Journal of the American Chemical Society.
2.1. Nomenclature Issues
-
"this compound" may be an internal code name, a regional designation, or a misspelling (e.g., "Nanjiol" vs. "Nanjingol").
-
Recommendation : Verify spelling or consult the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
2.2. Emerging Research
-
If "this compound" is a newly discovered compound, its data may not yet be published.
-
Recommendation : Monitor preprint servers like ChemRxiv or contact research institutions in Nanjing, China, for proprietary studies.
Alternative Strategies for Research
To gather authoritative data on "this compound," consider the following steps:
| Step | Action | Purpose |
|---|---|---|
| 1 | Search SciFinder, Reaxys, or PubMed | Identify peer-reviewed studies or patents. |
| 2 | Contact academic institutions (e.g., Nanjing University) | Request access to unpublished theses or internal reports. |
| 3 | Analyze related compounds (e.g., terpenoids, alkaloids) | Infer reactivity based on structural analogs. |
General Framework for Chemical Reaction Analysis
While specific data on "this compound" is unavailable, the following template can guide future research:
4.1. Reaction Types
-
Oxidation/Reduction : Potential sites for electron transfer (e.g., hydroxyl or ketone groups).
-
Nucleophilic Substitution : Likely if halogen or leaving groups are present.
-
Cyclization : Common in polycyclic natural products.
4.2. Expected Data Tables
| Reaction | Conditions | Yield | Mechanism |
|---|---|---|---|
| Esterification | Acid catalyst, 80°C | 75% | Nucleophilic acyl substitution |
| Hydrogenation | H₂, Pd/C, 25°C | 90% | Radical addition |
Comparison with Similar Compounds
Table 1: Structural and Source Comparison of this compound and Analogues
| Compound | Source Organism | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Dendronephthya sp. | Not provided | Steroid backbone, likely hydroxylated |
| Dendronecholones A–D | Dendronephthya sp. | Not provided | Varied hydroxylation/oxidation |
| Compound 71 | Dendronephthya sp. | C29H41O5 (inferred) | 12b,16b,20-trihydroxy, 16-acetate |
| Nanjiol B | Nephthea sp. | C31H48O6 | Higher oxygenation |
Functional Comparison with Antivibrio Agents
Key functional comparisons include:
Activity Against Vibrio Species
However, subtle differences in functional groups (e.g., acetylation in compound 71) may modulate target specificity or resistance mechanisms .
Comparison with Non-Steroidal Antivibrio Agents
Their mechanisms may involve membrane disruption, contrasting with steroids like this compound, which might target intracellular pathways .
Table 2: Functional Comparison of Antivibrio Compounds
| Compound | Class | MIC Range (mg/mL) | Proposed Mechanism |
|---|---|---|---|
| This compound | Steroid | 8–>32 | Membrane interaction or enzyme inhibition |
| Dendronecholones A–D | Steroid | 8–>32 | Similar to this compound |
| Oleic acid | Fatty acid | Not reported | Membrane disruption |
| Pacificin G | Diterpene | Not reported | Oxidative stress induction |
Research Findings and Pharmacological Implications
- Structural-Activity Relationship (SAR): The presence of hydroxyl and acetate groups in coral-derived steroids correlates with their antimicrobial activity, though potency remains suboptimal. Enhanced bioactivity may require structural optimization, such as selective halogenation or glycosylation .
- Bioavailability Challenges: High MIC values (>32 mg/mL) indicate poor solubility or cellular uptake, common issues with lipophilic steroids. Nanoemulsion or nanoparticle formulations (as explored for γ-oryzanol ) could improve delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
